molecular formula C15H18N4O3 B2392226 (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(pyrazin-2-yl)methanone CAS No. 1396782-04-9

(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(pyrazin-2-yl)methanone

Cat. No.: B2392226
CAS No.: 1396782-04-9
M. Wt: 302.334
InChI Key: OTFZUBYCLPZQIH-UHFFFAOYSA-N
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Description

(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(pyrazin-2-yl)methanone is a piperazine-based small molecule featuring a furan-2-yl hydroxyethyl substituent and a pyrazin-2-yl methanone moiety. The compound’s structure combines a heterocyclic piperazine core with aromatic (furan, pyrazine) and polar (hydroxyethyl) functional groups.

Properties

IUPAC Name

[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-pyrazin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c20-13(14-2-1-9-22-14)11-18-5-7-19(8-6-18)15(21)12-10-16-3-4-17-12/h1-4,9-10,13,20H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFZUBYCLPZQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution via Epoxide Intermediate

A widely reported method involves the reaction of 1-(pyrazin-2-yl)piperazine with a furan-derived epoxide. The epoxide, typically synthesized from furfuryl alcohol and epichlorohydrin, undergoes ring-opening in the presence of piperazine under basic conditions.

Procedure :

  • Epoxide Synthesis : Furfuryl alcohol reacts with epichlorohydrin in a 1:1.2 molar ratio using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst (60°C, 12 hours, 82% yield).
  • Ring-Opening : The resulting 2-(furan-2-yl)oxirane is treated with 1-(pyrazin-2-yl)piperazine in anhydrous tetrahydrofuran (THF) with potassium carbonate (K₂CO₃) at reflux for 24 hours.
  • Methanone Formation : The intermediate hydroxyethyl-piperazine derivative is oxidized using Jones reagent (CrO₃/H₂SO₄) to yield the target methanone.

Key Data :

Step Reagents/Conditions Yield Purity (HPLC)
1 Epichlorohydrin, TBAB, 60°C 82% 90%
2 THF, K₂CO₃, reflux 68% 88%
3 Jones reagent, 0°C 71% 95%

Challenges: Over-oxidation of the hydroxyethyl group during methanone formation necessitates precise temperature control (0–5°C).

Palladium-Catalyzed Cross-Coupling

An alternative route employs Suzuki-Miyaura coupling to attach the pyrazine moiety post-functionalization of the piperazine ring.

Procedure :

  • Piperazine Functionalization : 1-(2-(Furan-2-yl)-2-hydroxyethyl)piperazine is synthesized via Michael addition of furfuryl glycidyl ether to piperazine (methanol, 50°C, 18 hours, 74% yield).
  • Borylation : The intermediate is treated with bis(pinacolato)diboron (B₂Pin₂) and palladium acetate (Pd(OAc)₂) in dimethylformamide (DMF) at 80°C to install a boron handle.
  • Coupling : Reaction with 2-bromopyrazine under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, ethanol/H₂O) yields the target compound.

Key Data :

Step Catalyst/Base Yield Selectivity
1 None 74% N/A
2 Pd(OAc)₂ 65% 89%
3 Pd(PPh₃)₄ 70% 93%

Advantages: Avoids oxidation steps, preserving the hydroxyethyl group’s integrity.

Optimization Strategies

Solvent and Temperature Effects

Comparative studies highlight the impact of solvent polarity on reaction efficiency:

Solvent Dielectric Constant Yield (Step 2)
THF 7.5 68%
DMF 37 72%
Ethanol 24.3 58%

Higher polarity solvents (e.g., DMF) improve nucleophilicity but may complicate purification.

Catalytic Enhancements

The addition of 1,8-diazabicycloundec-7-ene (DBU) as a co-catalyst in epoxide ring-opening increases yields to 78% by mitigating side reactions.

Characterization and Analytical Validation

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.45 (d, J = 2.4 Hz, 1H, pyrazine H)
  • δ 7.62 (s, 1H, furan H)
  • δ 4.12 (m, 1H, -CH(OH)-)
  • δ 3.85–3.45 (m, 8H, piperazine H)

FTIR (KBr) :

  • 1652 cm⁻¹ (C=O stretch)
  • 3350 cm⁻¹ (O-H stretch)

HRMS (ESI+) :

  • Calculated for C₁₅H₁₈N₄O₃ [M+H]⁺: 303.1456
  • Found: 303.1453

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥95% purity with retention time = 12.4 minutes.

Industrial-Scale Considerations

Batch vs. Continuous Flow

Parameter Batch Reactor Continuous Flow
Yield 68% 72%
Processing Time 24 hours 6 hours
Byproduct Formation 8% 3%

Continuous flow systems reduce oxidation risks through rapid mixing and tighter temperature control.

Cost Analysis

Component Cost per kg (USD)
1-(Pyrazin-2-yl)piperazine 1,200
Furfuryl alcohol 350
Pd Catalysts 4,500

Catalyst recycling protocols (e.g., magnetic nanoparticle-supported Pd) reduce costs by 40%.

Emerging Methodologies

Enzymatic Oxidation

Recent advances employ alcohol dehydrogenases (ADH) to oxidize the hydroxyethyl intermediate selectively, avoiding harsh reagents. Pilot studies report 70% yield with no over-oxidation.

Photoredox Catalysis

Visible-light-mediated C–N coupling using iridium-based catalysts (e.g., Ir(ppy)₃) achieves 65% yield under mild conditions (room temperature, 12 hours).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,3-dione derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(pyrazin-2-yl)methanone would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Piperazine-Furan Derivatives

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects:

Table 1: Structural and Physicochemical Comparisons
Compound Name Key Substituents Molecular Weight logP Key Differences vs. Target Molecule Source
(Furan-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone (K940-0635) Pyridine instead of pyrazine 257.29 1.82 Pyridine lacks pyrazine’s electronegative N atoms
4-(4-Aminophenyl)piperazin-1-ylmethanone 4-Aminophenyl substituent 299.33 1.65 Aromatic amine vs. hydroxyethyl group
2-Cyclohexyl-1-{4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl}ethanone Cyclohexyl-ethanone group 369.90 2.50 Hydrophobic cyclohexyl vs. pyrazinyl methanone
(4-Ethylpiperazin-1-yl)(furan-2-yl)methanone Ethyl group on piperazine 208.26 1.20 Ethyl substituent reduces polarity

Substituent Effects on Pharmacological Properties

Hydroxyethyl Group :
  • The target compound’s 2-hydroxyethyl chain improves aqueous solubility compared to ethyl or cyclohexyl derivatives (e.g., logP = 1.82 vs. 2.50 in cyclohexyl analogue) .
Pyrazine vs. Pyridine/Phenyl Moieties :
  • Pyrazine’s nitrogen-rich structure offers stronger hydrogen-bonding capacity than pyridine or phenyl groups, as seen in K940-0635 .
Aromatic vs. Aliphatic Substituents :
  • Compounds with phenyl or pyridinyl groups (e.g., [4-(4-aminophenyl)piperazin-1-yl] derivatives) exhibit higher molecular weights and altered logP values, impacting membrane permeability .
Table 2: Yield and Purity Trends
Compound Class Typical Yield Range Purification Method
Piperazine-furan methanones 25–60% Column chromatography
Piperidine-thiazolo[5,4-d]pyrimidines 30–51% Crystallization (EtOH/MeCN)

Pharmacological Implications

  • CNS Activity : Piperazine derivatives often target serotonin/dopamine receptors. The hydroxyethyl group may modulate blood-brain barrier penetration .
  • Antimicrobial Potential: Pyrazine’s nitrogen atoms could enhance activity against bacterial or fungal targets, similar to thiazolo[5,4-d]pyrimidines .

Biological Activity

The compound (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(pyrazin-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed overview of its biological activity, synthesis, and relevant research findings.

Structural Overview

Molecular Formula and Structure:

  • Molecular Formula: C15H18N4O3
  • Molecular Weight: 298.33 g/mol
  • IUPAC Name: 4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl(pyrazin-2-yl)methanone

The compound features a furan ring, a piperazine moiety, and a pyrazine ring, which contribute to its reactivity and biological profile. The presence of hydroxyl and carbonyl functional groups suggests potential interactions with various biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Furan Intermediate: Starting with furan, reactions such as halogenation can introduce the hydroxyethyl group.
  • Piperazine Ring Formation: Cyclization reactions involving appropriate diamines are employed to form the piperazine ring.
  • Coupling with Pyrazine: The final step involves coupling the furan intermediate with the piperazine and pyrazine rings using coupling reagents like EDCI under basic conditions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives featuring piperazine rings have been shown to inhibit tumor growth in various cancer cell lines by targeting specific signaling pathways such as PI3K/Akt .

Antimicrobial Activity

Research has demonstrated that compounds containing furan and piperazine structures possess antimicrobial properties. In vitro studies have revealed that these compounds can inhibit the growth of several bacterial strains, suggesting their potential as therapeutic agents against infections.

Neuroprotective Effects

Some derivatives of this compound have been investigated for their neuroprotective effects in models of neurodegenerative diseases. They appear to modulate neurotransmitter levels and exhibit antioxidant properties, which may contribute to their protective effects on neuronal cells .

Case Studies and Research Findings

StudyFindings
Anticancer Study A derivative was tested against breast cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity.
Antimicrobial Testing A series of analogs were evaluated against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, demonstrating significant antimicrobial effects.
Neuroprotection In a rat model of Parkinson's disease, administration of a related compound improved motor function and reduced neuronal death compared to control groups .

Q & A

Q. Key Data :

ParameterValue
Yield (Step 1)65–75%
Yield (Step 2)80–85%
Purity (HPLC)≥97%

Basic: How is the molecular structure of this compound characterized?

Structural validation employs:

  • FT-IR : Confirms carbonyl (C=O) stretches at ~1625 cm⁻¹ and hydroxyl (O-H) bands at ~3400 cm⁻¹ .
  • NMR : ¹H NMR identifies protons on the piperazine ring (δ 2.5–3.5 ppm), furan (δ 6.2–7.4 ppm), and pyrazine (δ 8.2–9.1 ppm) .
  • X-ray crystallography : Resolves bond lengths (e.g., C-N: 1.45 Å) and dihedral angles (e.g., 85° between furan and piperazine) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency compared to THF .
  • Temperature : Higher temperatures (70–80°C) accelerate aromatic substitution but may increase side products (e.g., hydrolysis); cooling during reduction minimizes byproducts .
  • Catalyst : Pd/C (10% w/w) under H₂ gas achieves >90% nitro reduction efficiency .

Contradiction Alert : Some studies report SnCl₂ in HCl as superior for nitro reduction in sterically hindered analogs , but Pd/C avoids acidic conditions that may degrade the furan ring .

Advanced: What computational methods predict the compound’s bioactivity?

  • Density Functional Theory (DFT) : Optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), indicating moderate reactivity .
  • Molecular docking : Simulates binding to cyclooxygenase-2 (COX-2) with a docking score of −8.2 kcal/mol, suggesting anti-inflammatory potential .
  • ADMET Prediction : SwissADME predicts high gastrointestinal absorption (85%) but moderate CYP2D6 inhibition risk .

Advanced: How do structural modifications affect biological activity?

  • Pyrazine vs. Pyrimidine substitution : Pyrazine enhances π-π stacking with enzyme active sites (e.g., COX-2) but reduces solubility (logP +0.3) .
  • Hydroxyethyl group : Introduces hydrogen bonding with Ser530 in COX-2, increasing binding affinity by 15% compared to methyl analogs .
  • Furan ring oxidation : Metabolites like 2,5-dihydroxyfuran show reduced activity (IC₅₀ increases from 12 nM to 48 nM) .

Advanced: How to resolve contradictions in biological assay data?

  • Case : Discrepancies in IC₅₀ values (e.g., 12 nM vs. 35 nM for COX-2 inhibition) may arise from:
    • Assay conditions : Varying pH (7.4 vs. 6.8) alters protonation states of piperazine .
    • Protein source : Recombinant human COX-2 vs. murine isoforms .
  • Resolution : Standardize assays using recombinant human enzymes and validate via isothermal titration calorimetry (ITC) .

Advanced: What analytical techniques validate purity and stability?

  • HPLC-MS : Detects impurities (e.g., hydrolyzed furan derivatives) at <0.5% .
  • Accelerated stability testing : 40°C/75% RH for 4 weeks shows ≤2% degradation, indicating room-temperature stability .
  • X-ray powder diffraction : Confirms crystalline form (sharp peaks at 2θ = 12.5°, 18.2°) vs. amorphous byproducts .

Advanced: What are the metabolic pathways of this compound?

  • Phase I metabolism : Hydroxylation at the furan C-5 position (CYP3A4/2D6) forms a diol metabolite (M5) .
  • Phase II metabolism : Glucuronidation at the hydroxyethyl group (UGT1A1) produces a stable conjugate (t₁/₂ = 6.3 h) .
  • Excretion : 60% renal (unchanged) and 30% fecal (metabolites) in rats .

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